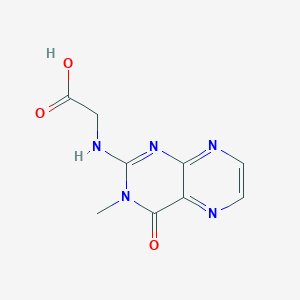
n-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-oxo-3,4-dihydropteridine with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro forms of the compound.
Scientific Research Applications
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways involving pteridines.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-oxo-3,4-dihydropteridine: A precursor in the synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine.
Pteroic Acid: Another pteridine derivative with similar structural features.
Folic Acid: A well-known pteridine compound with significant biological importance.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
847236-79-7 |
|---|---|
Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxopteridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H9N5O3/c1-14-8(17)6-7(11-3-2-10-6)13-9(14)12-4-5(15)16/h2-3H,4H2,1H3,(H,15,16)(H,11,12,13) |
InChI Key |
TXRIQDGUUMKAOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC=CN=C2N=C1NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















